Myrtenol

Antimicrobial Resistance Biofilm Eradication Synergistic Therapy

Myrtenol (CAS 515-00-4) is a bicyclic monoterpene alcohol isolated from the essential oils of Myrtus communis L., Aegle marmelos (L.) Correa, and Rhodiola rosea L. It is a transparent, nearly colorless liquid widely employed in fragrance and flavoring applications, and the WHO Expert Committee on Food Additives has acknowledged its safety as a flavoring constituent.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 515-00-4
Cat. No. B1201748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtenol
CAS515-00-4
Synonyms2-pinen-10-ol
6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene
6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol
myrtenol
pin-2-ene-10-ol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)CO)C
InChIInChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3
InChIKeyRXBQNMWIQKOSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and propylene glycol;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Myrtenol (CAS 515-00-4) Procurement and Research Selection Guide


Myrtenol (CAS 515-00-4) is a bicyclic monoterpene alcohol isolated from the essential oils of Myrtus communis L., Aegle marmelos (L.) Correa, and Rhodiola rosea L. [1]. It is a transparent, nearly colorless liquid widely employed in fragrance and flavoring applications, and the WHO Expert Committee on Food Additives has acknowledged its safety as a flavoring constituent [1]. The compound exists as two optical isomers, (−)-myrtenol and (+)-myrtenol, both of which have been evaluated for distinct pharmacological properties [2].

Myrtenol (CAS 515-00-4): Why Alternative Monoterpene Alcohols Cannot Be Simply Substituted


The biological activity of monoterpenes is highly sensitive to subtle structural modifications. Within the pinene-derived oxygenated family, even minor changes—such as the oxidation state at the C4 position—dramatically alter potency and selectivity. For instance, in human colon carcinoma cells, the IC50 values differ by several orders of magnitude between myrtenol, myrtanol, and myrtenal [1]. Furthermore, scaffold modifications of myrtenol have been shown to result in the complete loss of positive allosteric modulation at α1β2 GABAA receptors [2]. Therefore, substituting myrtenol with a structurally related monoterpene alcohol (e.g., perillyl alcohol, trans-pinocarveol) will not reproduce its biological profile and may compromise experimental reproducibility or product performance [3].

Myrtenol (CAS 515-00-4): Quantified Performance Against Comparators and In-Class Analogs


Myrtenol Enantiomer-Dependent Synergy with Conventional Antimicrobials Against Clinical Isolates

The two optical isomers of myrtenol exhibit distinct synergistic profiles with conventional antimicrobial drugs. (+)-Myrtenol demonstrated a synergistic effect with amikacin, fluconazole, and benzalkonium chloride on 64–81% of clinical isolates of S. aureus and C. albicans, including MRSA and fluconazole-resistant strains, while (−)-myrtenol increased the antibiofilm properties of amikacin and fluconazole in half of the isolates [1]. Additionally, myrtenol potentiated benzalkonium chloride up to 16-fold against planktonic cells in an S. aureus–C. albicans mixed culture [1]. The mechanism of synergy for both isomers was driven by membrane damage, leading to a significant drop in membrane potential similar to benzalkonium chloride [1].

Antimicrobial Resistance Biofilm Eradication Synergistic Therapy

Myrtenol Demonstrates Comparable Anti-Inflammatory Efficacy to Dexamethasone in an Asthmatic Rat Model

In a rat model of ovalbumin-induced allergic asthma, intraperitoneal administration of (−)-myrtenol (50 mg/kg) for one week significantly reduced leukocyte infiltration, smooth muscle thickness, goblet cell numbers, and BALF IL-1β and TNF-α levels, while increasing INF-γ and IL-10 [1]. The study included a direct comparator group treated with dexamethasone (2.5 mg/kg), the clinical gold standard anti-inflammatory corticosteroid [1].

Anti-inflammatory Asthma In Vivo Efficacy

Myrtenol Oxidation Product (Myrtenal Epoxide) Exhibits Significantly Higher Anticancer Activity Than Parent Myrtenol Against HT-29 Colorectal Cancer Cells

While myrtenol itself shows relatively weak direct anticancer activity (IC50 > 2 mM against human colon carcinoma cells), its oxidation product, myrtenal epoxide (ME), displays significantly enhanced potency [1]. ME exhibited cytotoxic effects on HT-29 colorectal cancer cells at lower concentrations (5-50 µg/ml), with the study reporting 'significantly higher biological activity than that of (−)-myrtenol' [1]. Importantly, at these lower concentrations, ME promoted proliferation of normal cells while inhibiting cancer cell viability, indicating a favorable selectivity window not observed with the parent compound [1].

Anticancer Colorectal Cancer Derivatization

Myrtenol Demonstrates Cardioprotection Comparable to N-Acetyl Cysteine in Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (IR) injury, oral pretreatment with myrtenol (50 mg/kg for seven days) significantly prevented the impairment of contractile performance, abolished ST-segment elevation, reduced life-threatening arrhythmias, and decreased infarct size [1]. The study used N-acetyl cysteine (NAC) (1,200 mg/kg) as a positive control antioxidant comparator [1]. Myrtenol fully prevented the massive increase in cardiac reactive oxygen species and oxidative stress damage, restoring endogenous antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase, and reductase) and balancing pro- and anti-apoptotic pathways (Bax/Bcl-2) [1].

Cardioprotection Antioxidant Ischemia-Reperfusion

Myrtenol Anxiolytic Effect Mediated by GABAergic Transmission, Reversed by Flumazenil

In male rats, (−)-myrtenol (MYR) significantly increased (p<0.001) the number of entries into open arms (F7,49=9.867), time spent in open arms (F7,49=53.97), and time spent in the light compartment (F7,56=27.38) in elevated plus maze and light-dark transition tests, compared to negative and positive controls [1]. These anxiolytic-like effects were reversed by flumazenil, indicating that the mechanism is mediated by GABAergic transmission [1]. Diazepam was used as the standard positive control [1].

Anxiolytic GABA Receptor CNS

Myrtenal Epoxide Exhibits Higher Antimicrobial Activity Than Myrtenol Against Candida albicans and Staphylococcus aureus

Myrtenal epoxide (ME), the photooxidation product of myrtenol, displayed higher antimicrobial activity than myrtenol in the majority of assays applied, including Disk Diffusion, Minimal Inhibitory Concentration (MIC), Minimal Biofilm Eradication Concentration (MBEC), and Quantitative Assay for Measuring Antibiofilm Activity of Volatile Compounds [1]. The strongest effects were observed against C. albicans, followed by S. aureus, while the weakest activity was against Gram-negative bacteria [1].

Antimicrobial Biofilm Eradication Derivatization

Myrtenol (CAS 515-00-4) Recommended Procurement and Application Scenarios


Antimicrobial Synergy and Biofilm Eradication Research

Procure (+)-myrtenol for studies focused on potentiating the efficacy of conventional antimicrobials (amikacin, fluconazole, benzalkonium chloride) against clinically resistant pathogens, including MRSA and fluconazole-resistant C. albicans, as demonstrated by its 64–81% synergy rate in clinical isolates and up to 16-fold potentiation of benzalkonium chloride [1].

In Vivo Anti-Inflammatory and Respiratory Disease Research

Use (−)-myrtenol (50 mg/kg) in rodent models of allergic asthma or other inflammatory respiratory conditions. Its efficacy in reducing airway inflammation, smooth muscle thickening, and cytokine levels (IL-1β, TNF-α) is comparable to the clinical standard dexamethasone [2]. This makes it suitable for evaluating natural-origin alternatives to corticosteroids.

Myocardial Ischemia-Reperfusion Injury and Cardioprotection Studies

Employ myrtenol (50 mg/kg, oral) in preclinical cardioprotection studies. It provides comparable protection to N-acetyl cysteine (1,200 mg/kg) against myocardial IR injury by attenuating oxidative stress and inhibiting pro-apoptotic pathways [3]. This application leverages myrtenol's potent antioxidant and anti-apoptotic mechanisms.

Synthesis of Myrtenal Epoxide for Enhanced Anticancer and Antimicrobial Research

Source (−)-myrtenol as a biorenewable feedstock for the synthesis of myrtenal epoxide (ME) via porphyrin-based photooxidation (66.2% molar conversion) [4]. ME exhibits significantly higher anticancer activity against HT-29 colorectal cancer cells and higher antimicrobial activity against C. albicans and S. aureus than the parent compound, making it a superior lead candidate for further medicinal chemistry development [4].

Quote Request

Request a Quote for Myrtenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.